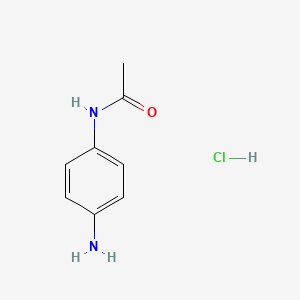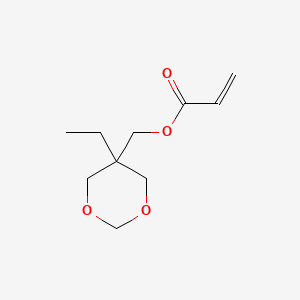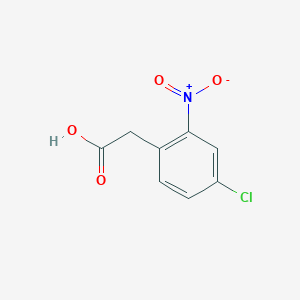
4-Chloro-2-nitrophenylacetic acid
Descripción general
Descripción
4-Chloro-2-nitrophenylacetic acid is a chemical compound with the linear formula C8H6ClNO4 . It has a molecular weight of 215.59 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrophenylacetic acid is represented by the linear formula C8H6ClNO4 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Electrochemical Detection
4-Chloro-2-methylphenoxyacetic acid (MCPA), a pesticide structurally related to 4-Chloro-2-nitrophenylacetic acid, has been studied for its electrochemical detection. A glassy carbon electrode was activated in an aqueous phosphate solution to detect MCPA, indicating the potential of similar compounds, like 4-Chloro-2-nitrophenylacetic acid, for electrochemical sensing applications (Yu et al., 2022).
Pharmaceutical Synthesis
4-Nitrophenylacetic acid, a closely related compound, has been utilized in the synthesis of a difluoro-derivative of the anti-cancer drug chlorambucil. This process, involving multiple stages, highlights the role of such compounds in pharmaceutical synthesis (Buss et al., 1986).
Redox Reactions and Dimerization
The dimerization of 4-Nitrophenylacetic acid in aqueous methanolic alkali, resulting in the formation of azobenzene and azoxy-compounds, suggests potential applications in redox chemistry and organic synthesis (Clark et al., 1969).
Environmental Remediation
Graphene's ability to adsorb Chloro-2-nitrophenol (4C2NP) from aqueous solutions, a compound similar to 4-Chloro-2-nitrophenylacetic acid, suggests its potential use in environmental remediation and pollution control (Mehrizad & Gharbani, 2014).
Catalysis in Organic Reactions
The use of 4-nitrobenzyl bromide in the electrocatalytic reduction of CO2 and electrosynthesis of 4-nitrophenylacetate indicates the potential of similar compounds like 4-Chloro-2-nitrophenylacetic acid in catalysis and organic synthesis applications (Mohammadzadeh et al., 2020).
Degradation Studies
Advanced oxidation processes have been studied for the degradation of 4-chloro-2-nitrophenol, indicating the potential for similar studies on 4-Chloro-2-nitrophenylacetic acid, which is relevant for environmental and waste management (Saritha et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, 2-Nitrophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects . While this does not directly apply to 4-Chloro-2-nitrophenylacetic acid, it suggests that similar precautions may be necessary.
Propiedades
IUPAC Name |
2-(4-chloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZUSUKBKOZJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297298 | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrophenylacetic acid | |
CAS RN |
37777-71-2 | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37777-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

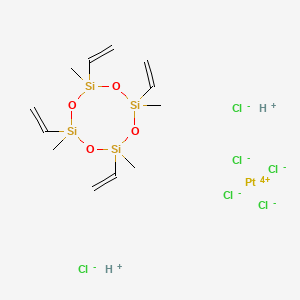



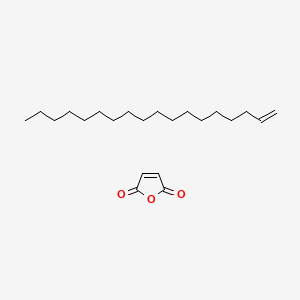

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)
